
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C21H24N4O
- Molecular Weight : 364.44 g/mol
- IUPAC Name : this compound
This compound features a benzodiazole moiety, which is often associated with various biological activities, including anti-cancer and neuroprotective effects.
Anticancer Properties
Recent studies have indicated that piperazine derivatives exhibit significant anticancer activity. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Piperazine Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 0.99 | Apoptosis via mitochondrial pathway |
Compound B | HeLa | 2.5 | Inhibition of tubulin polymerization |
Target Compound | BT-474 | 0.99 | Induction of apoptosis through cell cycle arrest |
One study highlighted that the target compound exhibited an IC50 value of 0.99 µM against the BT-474 breast cancer cell line, suggesting potent cytotoxicity .
Neuroprotective Effects
The benzodiazole structure is also linked to neuroprotective effects. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, thus enhancing cholinergic transmission in neurodegenerative diseases like Alzheimer’s.
In vitro studies demonstrated that derivatives could inhibit AChE effectively, with reported IC50 values ranging from 5 to 10 µM for related compounds . This dual inhibitory action on both AChE and butyrylcholinesterase (BuChE) presents a potential therapeutic avenue for treating Alzheimer’s disease.
Study on Prostate Cancer
In a recent study focusing on benign prostatic hyperplasia (BPH), a related piperazine derivative was evaluated for its effects on prostate growth. The compound demonstrated significant inhibition of prostate volume and induced apoptosis in prostate cells through an α1-adrenoceptor-independent mechanism . This suggests that the target compound may share similar pathways for therapeutic efficacy in prostate-related conditions.
Mechanistic Insights
Mechanistic studies have shown that piperazine derivatives can induce apoptosis by modulating various signaling pathways. For example, compounds have been reported to downregulate anti-apoptotic proteins such as Bcl-2, leading to increased apoptosis in cancer cells . The ability to affect cell cycle regulation further enhances their potential as anticancer agents.
Aplicaciones Científicas De Investigación
Neuropharmacological Studies
Research has indicated that piperazine derivatives can exhibit significant effects on the central nervous system (CNS). Compounds similar to 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide have been studied for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems. For instance, studies have shown that modifications in the piperazine structure can enhance selectivity towards serotonin receptors, which are crucial for mood regulation.
Anticancer Activity
The benzodiazole component in this compound suggests potential anticancer properties. Recent studies have explored the synthesis of related compounds that demonstrate cytotoxic effects against various cancer cell lines. For example, derivatives have been tested for their ability to induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and mitochondrial pathways .
Anti-inflammatory Properties
Compounds with similar structures have also been investigated for their anti-inflammatory effects. The ability to inhibit pro-inflammatory cytokines makes these compounds candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study 1: Neuropharmacological Effects
A study examined the effects of piperazine derivatives on anxiety-like behaviors in rodent models. The results indicated that specific modifications in the piperazine ring led to enhanced anxiolytic effects compared to standard treatments like diazepam, suggesting the potential of these compounds in treating anxiety disorders.
Case Study 2: Anticancer Screening
In vitro tests were conducted on various synthesized derivatives of benzodiazole-piperazine compounds against breast cancer cell lines (e.g., MCF-7). One derivative exhibited an IC50 value of 0.99 μM, indicating strong cytotoxicity and suggesting a mechanism involving apoptosis induction . These findings highlight the therapeutic potential of this class of compounds in oncology.
Propiedades
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-33-22-11-7-10-21(18-22)27-26(32)30-16-14-29(15-17-30)25-28-23-12-5-6-13-24(23)31(25)19-20-8-3-2-4-9-20/h2-13,18H,14-17,19H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGPAEUDQDKANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.